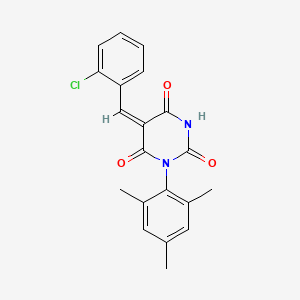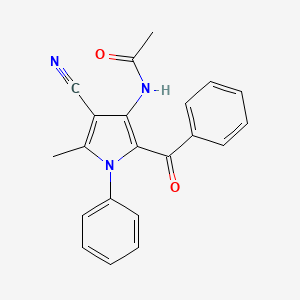![molecular formula C15H20Cl2N2O4S B4631307 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4631307.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide
説明
The compound "1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide" is of significant interest in the field of medicinal chemistry and drug discovery. This interest is due to its structural features, which suggest potential biological activity and chemical properties that can be harnessed for therapeutic purposes. The compound contains a piperidine backbone, a common motif in many pharmacologically active molecules, indicating its relevance in the synthesis of new drugs and chemical entities.
Synthesis Analysis
The synthesis of derivatives similar to the target compound involves multiple steps, including the coupling of chlorobenzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. For instance, a series of O-substituted derivatives of piperidine sulfonamides has been synthesized, indicating a methodology that could be adapted for synthesizing the target compound (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals a tetrahedral geometry around the sulfur atom and a chair conformation of the piperidine ring. Crystallographic studies provide insights into the spatial arrangement, demonstrating inter- and intramolecular hydrogen bonding patterns that contribute to the stability and reactivity of these molecules (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by the presence of the sulfonyl and piperidine functional groups. These groups participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The sulfonyl group, in particular, enhances the compound's reactivity towards nucleophiles, facilitating the synthesis of a wide range of derivatives with potential biological activities (Abbasi et al., 2019).
科学的研究の応用
Synthesis and Biological Activity of Related Compounds
A study by Khalid et al. (2013) explored the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus. These derivatives exhibited significant activity against butyrylcholinesterase enzyme, suggesting potential applications in the development of treatments for diseases related to enzyme dysfunction (H. Khalid et al., 2013).
Another research effort by Sonda et al. (2004) focused on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. These compounds showed promise as novel prokinetic agents with potential reduced side effects, indicating their utility in gastrointestinal motility disorders (S. Sonda et al., 2004).
Karaman et al. (2016) conducted a study on the microwave-assisted synthesis of new sulfonyl hydrazones with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. This research highlights the role of structural characteristics in medicinal chemistry, potentially contributing to the development of antioxidant and neuroprotective therapies (Nurcan Karaman et al., 2016).
Structural and Chemical Properties
- Research by Girish et al. (2008) on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the molecular structure and intermolecular interactions of sulfonyl-piperidine derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (H. R. Girish et al., 2008).
Potential Applications in Disease Treatment
- A study by Rehman et al. (2018) on the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives evaluated these compounds as potential drug candidates for Alzheimer’s disease. The research emphasizes the enzyme inhibition activity of these compounds, suggesting their application in neurodegenerative disease treatment (A. Rehman et al., 2018).
特性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-23-9-6-18-15(20)11-4-7-19(8-5-11)24(21,22)14-10-12(16)2-3-13(14)17/h2-3,10-11H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFPRBZLKZJJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)
![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)
![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)
